tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
This compound is a pyrrolidine derivative featuring a tert-butyl carboxylate group at position 1, an ethyl substituent at the 4R position, and a hydroxymethyl group at the 2S position. Its stereochemistry and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for constrained peptides and kinase inhibitors. The ethyl group enhances lipophilicity, while the hydroxymethyl group offers a site for further functionalization .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNINJRYCPOUYAL-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, particularly the presence of the hydroxymethyl and ethyl groups, suggest that it may interact with various biological targets, which can lead to therapeutic applications.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
- CAS Number : 74844-91-0
- Structural Characteristics : The compound features a chiral center at the 2 and 4 positions, which is crucial for its biological activity.
Research indicates that pyrrolidine derivatives can exhibit a range of biological activities, including:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes like kinases and phosphatases, which are critical in various signaling pathways .
- Receptor Modulation : The stereochemistry of this compound allows it to selectively bind to certain receptors, potentially modulating their activity. For example, pyrrolidine derivatives have been studied for their effects on adrenergic receptors .
Biological Activity Data
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Glucose Regulation | GRP40 | Agonist | |
| Kinase Inhibition | CK1γ | Selective Inhibition | |
| Antitumor Activity | Various Cancer Cell Lines | Cytotoxicity |
Case Studies
- Glucose Regulation : A study demonstrated that hydroxymethyl pyrrolidine compounds could enhance glucose-dependent insulin secretion. The compound showed improved efficacy in lowering plasma glucose levels in murine models when administered at doses of 0.3 or 1 mg/kg .
- Kinase Inhibition : Another investigation focused on the selectivity of pyrrolidine derivatives for CK1 kinases. X-ray crystallography revealed that the spatial arrangement of substituents on the pyrrolidine ring significantly influences binding affinity and selectivity against a panel of kinases .
- Anticancer Properties : Research has highlighted the potential of pyrrolidine compounds in cancer therapy. The introduction of specific substituents has been linked to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine Derivatives
Structural Analogues and Substituent Effects
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structural Difference : 4S stereochemistry and hydroxyl group instead of ethyl at position 3.
- Impact : Reduced lipophilicity (logP ≈ 0.5 vs. 1.8 for the ethyl analog) due to the polar hydroxyl group. This increases aqueous solubility but limits membrane permeability .
- Applications : Used in hydrophilic prodrugs and as a building block for polar bioactive molecules.
tert-Butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structural Difference: Cyano group at position 4 instead of ethyl.
- Impact: The electron-withdrawing cyano group lowers electron density, enhancing stability against oxidation.
- Applications : Intermediate for nitrile-containing pharmaceuticals.
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Physicochemical Properties
Key Observations :
- Ethyl substitution balances moderate lipophilicity and solubility, making the target compound suitable for oral bioavailability.
- Bulky substituents (e.g., benzyloxycarbonylamino) drastically reduce solubility but enhance target affinity.
Preparation Methods
Hydrogenation of Δ^3-Pyrroline Derivatives
A pivotal step involves hydrogenating a Δ^3-pyrroline precursor to form the pyrrolidine core. In one approach, (2S,4R)-N1-(benzyloxycarbonyl)-4-hydroxyproline methyl ester undergoes LiBH4-mediated reduction in ethanol to yield a diol intermediate, which is subsequently hydrogenated using a Parr apparatus at 35–40 psi H₂. This method achieves 88% yield for the diol and 95% yield post-hydrogenation.
Reaction Conditions:
Cyclization of Amino Alcohols
Alternative routes employ amino alcohols as starting materials. For instance, copper(I) iodide-catalyzed difluoromethylation of protected amino alcohols at 45°C introduces the hydroxymethyl group, followed by cyclization under basic conditions. This method is advantageous for introducing functional groups early in the synthesis.
Alkylation Strategies
The ethyl group at C4 is introduced via alkylation of a pyrrolidine intermediate. A phase-transfer-catalyzed reaction using n-butyllithium and ethyl bromide in the presence of polyethylene glycol achieves selective alkylation at C4 without racemization.
Example Procedure:
Hydroxymethyl Group Installation
The hydroxymethyl group at C2 is introduced through reduction of a carboxylic acid or ester. LiBH4 reduction of a methyl ester precursor in ethanol provides the primary alcohol with >90% efficiency. Alternatively, 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile enables direct hydroxymethylation under Cu(I) catalysis.
Boc Protection of the Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dimethyl sulfoxide (DMSO) with triethylamine as a base. Reaction at 50°C for 8 hours achieves quantitative protection.
Optimized Conditions:
Deprotection and Functionalization
Final deprotection of the Boc group is performed using HCl in dioxane, followed by neutralization with ion-exchange resin. This step is critical for generating the free amine for subsequent coupling reactions.
Catalytic Systems and Stereochemical Control
Chiral Catalysts for Enantioselective Synthesis
The patent EP3015456A1 highlights the use of chiral catalysts (e.g., formula M1/M2) for hydrogenation, ensuring >99% enantiomeric excess (ee). These catalysts employ phosphine ligands with C₁–C₄ alkyl groups to modulate steric and electronic effects.
Catalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| M1 | 99.5 | 92 |
| M2 | 98.7 | 89 |
Solvent and Temperature Effects
Reactions in polar aprotic solvents (e.g., DMF, MeCN) favor higher yields and faster kinetics. For example, difluoromethylation in MeCN at 45°C achieves complete conversion within 30 minutes.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Protect amine | >85% |
| Ethyl Group Addition | Grignard reagent (e.g., EtMgBr), THF, −78°C | Introduce ethyl substituent | 60–70% |
| Hydroxymethylation | Formaldehyde, NaBH₃CN | Install hydroxymethyl group | 50–65% |
How is the stereochemistry and purity of this compound validated in research settings?
Methodological validation involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2S,4R) configuration by analyzing coupling constants and NOE effects. For example, axial vs. equatorial proton orientations in the pyrrolidine ring resolve stereochemistry .
- Chiral HPLC/LC-MS : Separates enantiomers and quantifies enantiomeric excess (e.g., using Chiralpak® columns) .
- Polarimetry : Measures optical rotation to verify consistency with reported [α]D values for the target stereoisomer .
What role does this compound play in medicinal chemistry research?
It serves as a chiral scaffold for drug discovery, particularly in neurology and oncology. Key applications include:
- Enzyme Inhibitors : The hydroxymethyl group participates in hydrogen bonding with active sites (e.g., proteases or kinases) .
- Prodrug Development : The Boc group enhances solubility and stability, enabling controlled release of active moieties in vivo .
Advanced Research Questions
How can enantioselective synthesis be optimized for high yield and purity?
Advanced strategies include:
- Asymmetric Catalysis : Use of chiral catalysts (e.g., Jacobsen’s Mn-salen) during key steps like ethyl group addition or hydroxymethylation .
- Flow Chemistry : Microreactors improve mixing and temperature control, reducing racemization and side reactions .
- Kinetic Resolution : Enzymatic or chemical methods to selectively degrade undesired enantiomers .
Q. Table 2: Optimization Parameters
| Parameter | Impact on Enantioselectivity |
|---|---|
| Temperature | Lower temps (−78°C) favor stereochemical retention |
| Solvent | Polar aprotic solvents (e.g., THF) enhance reaction control |
| Catalyst Loading | 5–10 mol% balances cost and efficiency |
How does stereochemistry influence biological activity in target applications?
The (2S,4R) configuration critically affects binding affinity and metabolic stability:
- Enzyme Binding : The ethyl group’s spatial orientation in the 4R position may block hydrophobic pockets in target proteins, as seen in HCV protease inhibitors .
- Metabolic Stability : The hydroxymethyl group’s equatorial position (2S) reduces susceptibility to oxidation compared to axial analogs .
Case Study : Replacing the (2S,4R) isomer with (2R,4S) in a related compound reduced antiviral activity by 90%, highlighting stereochemical specificity .
How are contradictions in experimental data (e.g., NMR shifts) resolved during characterization?
Discrepancies often arise from conformational flexibility or impurities. Mitigation strategies include:
- Variable Temperature (VT) NMR : Identifies dynamic effects (e.g., ring puckering) that cause signal splitting .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when synthetic yields suggest impurities .
Example : A reported δ 1.25 ppm triplet (ethyl CH₃) shifted to δ 1.30 ppm in humid conditions due to hygroscopicity, resolved via anhydrous NMR sample preparation .
Comparative Analysis of Analogous Compounds
Q. Table 3: Structural and Functional Comparisons
| Compound | Key Features | Biological Relevance |
|---|---|---|
| tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | Amino substituent | Enzyme inhibition |
| tert-Butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Cyano group | Enhanced metabolic stability |
| This compound | Ethyl + hydroxymethyl | Dual hydrophobic/H-bonding interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
